molecular formula C9H10ClNO B183546 N-(3-chlorophenyl)propanamide CAS No. 2760-33-0

N-(3-chlorophenyl)propanamide

Cat. No.: B183546
CAS No.: 2760-33-0
M. Wt: 183.63 g/mol
InChI Key: LNXSTOYGBVLUGY-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)propanamide is a propanamide derivative featuring a chloro-substituted phenyl ring, making it a compound of interest in several advanced research fields. In medicinal chemistry, the meta-chlorophenyl group is a significant structural motif. Incorporating a chlorine atom at the meta-position of a phenyl ring is a common strategy in drug discovery, as it can profoundly improve a molecule's biological potency and positively influence its pharmacokinetic parameters, such as metabolic stability and in vivo exposure . This approach is used in the design of novel bioactive molecules, such as hybrids involving ibuprofen, to study inherited properties from different molecular fragments . Furthermore, chlorophenyl-propanamide analogues are investigated in materials science for their unique electronic properties. Related isomers have been identified as promising organic nonlinear optical (NLO) materials due to their significant second-order hyperpolarizabilities, which are essential for applications in telecommunications, optical computing, and data storage technologies . The conjugated system of these molecules allows for charge transfer, leading to a relevant molecular dipole moment suitable for NLO activity . Researchers utilize this compound and its analogues as a versatile building block in the synthesis of more complex molecular architectures and for fundamental studies into structure-property relationships. This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

N-(3-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXSTOYGBVLUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323559
Record name N-(3-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2760-33-0
Record name NSC404307
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Basic Research Questions

Q. What are common synthetic routes for N-(3-chlorophenyl)propanamide derivatives?

  • Methodology : Derivatives are synthesized via multi-step organic reactions. A typical route involves:

  • Chlorination : Introduction of the 3-chlorophenyl group via electrophilic aromatic substitution (e.g., using Cl2/FeCl3) .
  • Amide Bond Formation : Reaction of 3-chlorophenylpropanoic acid with amines (e.g., thiophene- or furan-containing amines) using coupling agents like DCC or EDC .
  • Cyclization : For heterocyclic derivatives (e.g., thiophene or furan rings), cyclization reactions under controlled temperatures (60–100°C) are employed .
    • Analytical Validation : Intermediate purity is confirmed via TLC and HPLC, with final products characterized by NMR and mass spectrometry .

Q. Which analytical techniques are used to confirm the structure and purity of N-(3-chlorophenyl)propanamide derivatives?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify functional groups and confirm regiochemistry (e.g., distinguishing ortho/meta/para substituents) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and bond geometry, critical for understanding reactivity and biological interactions .

Q. What safety protocols should be followed when handling N-(3-chlorophenyl)propanamide derivatives?

  • Hazard Mitigation : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in fume hoods to prevent inhalation .
  • Waste Disposal : Halogenated byproducts require segregated disposal due to environmental toxicity .

Advanced Research Questions

Q. How can synthesis conditions be optimized for high-yield production of N-(3-chlorophenyl)propanamide derivatives?

  • Reaction Engineering : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-chlorination) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve amide coupling efficiency, while low temperatures (–10°C to 0°C) minimize decomposition .
  • Catalysis : Palladium or copper catalysts accelerate cross-coupling reactions for aryl-amide bond formation .

Q. How can contradictions in biological activity data (e.g., varying IC50 values) be resolved?

  • Orthogonal Assays : Validate results using independent methods (e.g., fluorescence polarization for receptor binding vs. enzymatic activity assays) .
  • Structural Analysis : Compare X-ray crystallography or molecular docking data to identify conformational changes affecting bioactivity .
  • Batch Consistency : Ensure compound purity (>95% by HPLC) and confirm stereochemistry to eliminate batch-to-batch variability .

Q. What computational tools are effective for predicting the biological interactions of N-(3-chlorophenyl)propanamide derivatives?

  • In Silico Modeling :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics (e.g., using GROMACS) to predict stability of enzyme-inhibitor complexes .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or antioxidant potential .
    • Validation : Cross-reference predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. How is SHELX software utilized in structural determination of N-(3-chlorophenyl)propanamide derivatives?

  • Data Processing : SHELXL refines crystallographic data (e.g., .hkl files) to generate accurate bond lengths/angles, resolving disorder in aromatic rings .
  • Twinning Analysis : SHELXD identifies pseudo-symmetry in crystals, critical for resolving chiral centers in derivatives with multiple stereoisomers .

Q. What strategies elucidate the mechanism of action for N-(3-chlorophenyl)propanamide derivatives in biological systems?

  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
  • Kinetic Studies : Measure enzyme inhibition (e.g., IC50, Ki) under varied pH/temperature conditions to infer binding modes .
  • Cryo-EM/X-ray Crystallography : Resolve ligand-target complexes at atomic resolution to guide structure-activity relationship (SAR) studies .

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